N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-6-5-7-18(29-2)21(17)22(25)23-9-11-32(26,27)24-10-8-15-12-19(30-3)20(31-4)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTZTLGTBANRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline
Reactants: 6,7-dimethoxy-1-tetralone, ammonium acetate.
Conditions: Reduced under hydrogen gas in the presence of a palladium on carbon catalyst.
Step 2: Introduction of the Sulfonyl Group
Reactants: 6,7-dimethoxy-3,4-dihydroisoquinoline, sulfonyl chloride.
Conditions: Reaction carried out in dichloromethane with triethylamine as the base.
Step 3: Formation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
Reactants: Product from Step 2, 2,6-dimethoxybenzoyl chloride.
Conditions: Reaction performed in acetonitrile with a base like potassium carbonate to facilitate the amide bond formation.
Industrial Production Methods
Industrial synthesis follows similar steps but often on a larger scale, employing techniques like continuous flow chemistry for enhanced efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the isoquinoline ring.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups and isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives of isoquinoline.
Reduction Products: Desulfonylated amines.
Substitution Products: Alkylated derivatives at the methoxy groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the isoquinoline structure exhibit promising anticancer properties. The specific compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can induce apoptosis in cancer cells through the activation of specific signaling pathways .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
1.3 Antidepressant Properties
There is emerging evidence suggesting that this compound may possess antidepressant-like effects. Preclinical studies have shown that it can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation .
Pharmacological Applications
2.1 Drug Development
The compound serves as a lead structure in the development of new pharmaceuticals aimed at treating insomnia and other sleep disorders. Its structural analogs have been synthesized and tested for their ability to act on GABAergic systems, which are crucial for sleep modulation .
2.2 Anti-inflammatory Properties
In vitro studies indicate that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties essential for these technologies .
3.2 Nanotechnology
The compound has been explored as a precursor for synthesizing nanoparticles with specific surface properties that can be tailored for drug delivery systems. The sulfonyl group enhances solubility and biocompatibility, making it an attractive candidate for biomedical applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
| Study 3 | Drug Development | Identified as a potential lead compound for developing insomnia medications with favorable pharmacokinetic profiles. |
Mechanism of Action
Effects Mechanism
Molecular Targets: Binds to specific enzymes and receptors.
Pathways Involved: Modulates cellular pathways by inhibiting or activating specific targets.
Comparison with Similar Compounds
Analogs with Modified Isoquinoline Substituents
Several analogs from share the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold but differ in substituents:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): A carboxamide substituent at position 2.
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): Contains a methylsulfonyl group but lacks the extended ethyl-benzamide chain. The shorter sulfonyl group may limit interactions with hydrophobic binding pockets .
Analogs with Aromatic or Carbonyl Modifications
- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): A phenyl-acetyl substituent increases lipophilicity, which may improve membrane permeability but reduce aqueous stability .
Key Insight : The target compound avoids highly lipophilic groups (e.g., phenyl in 6g–6h), favoring instead a sulfonyl-linked benzamide that balances solubility and binding specificity.
Compound LB72 (N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,6-dimethoxybenzamide)
- Structural Difference : LB72 () replaces the sulfonyl group with a simple ethyl bridge, reducing molecular weight by ~96 Da.
- Physical State : Synthesized as a yellow oil, contrasting with sulfonyl-containing compounds that often crystallize due to increased polarity .
- Synthetic Yield : LB72 was prepared in 75% yield via method B, suggesting that the target compound’s sulfonyl bridge may require more complex synthetic steps .
Pharmacological Context from Sulfonyl-Containing Inhibitors
highlights N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, a sulfonyl ethyl-linked compound with moderate cytotoxicity (IC₅₀ = 55.3 µM in HEK cells).
Comparative Data Table
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfonyl group linked to a 3,4-dihydroisoquinoline moiety and a dimethoxybenzamide. Its IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 462.56 g/mol.
Structural Formula
Target Receptors
Research indicates that this compound acts primarily on the NMDA receptor subtypes NR2C and NR2D as a positive allosteric modulator. This modulation enhances synaptic plasticity and neuronal excitability, which are crucial for cognitive functions such as learning and memory .
Biochemical Pathways
The interaction with NMDA receptors influences various downstream signaling pathways that regulate neurotransmitter release and neuronal survival. Specifically, it has been shown to affect calcium ion influx and subsequent intracellular signaling cascades that are pivotal in neuroprotection and synaptic function.
Pharmacological Effects
- Neuroprotective Properties : The compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. Studies have shown that it can mitigate cell death in neuronal cultures exposed to harmful agents .
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, with some derivatives showing efficacy against specific cancer cell lines. The mechanism appears to involve the inhibition of key metabolic pathways essential for tumor growth .
- Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which may have implications for treating sleep disorders and metabolic conditions related to energy homeostasis.
Case Studies
A recent study evaluated the effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated significant reductions in apoptosis markers when treated with varying concentrations of the compound. Notably, concentrations as low as 1 µM showed protective effects, indicating its potency in neuroprotection .
Another investigation focused on its antitumor activity against breast cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate effectiveness compared to standard chemotherapeutic agents. Further studies are warranted to explore its mechanism of action in cancer cells more thoroughly .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in DMSO at elevated temperatures (up to 10 mg/ml at 60 °C), which is beneficial for in vitro studies. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are still required to fully understand its bioavailability and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves sulfonamide coupling between a 6,7-dimethoxy-3,4-dihydroisoquinoline derivative and a substituted benzamide. Key steps include:
- Sulfonylation : Reacting the tetrahydroisoquinoline core with chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl group.
- Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF to conjugate the sulfonated intermediate with 2,6-dimethoxybenzamide.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) with quantification by UV-Vis spectroscopy.
- logP : Use reverse-phase HPLC to estimate octanol-water partition coefficients.
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers). Analyze degradation products via LC-MS .
Q. What experimental designs are recommended for preliminary biological activity screening?
- Methodological Answer :
- In vitro assays : Use a randomized block design with four replicates. Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) at concentrations of 1–100 µM.
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s receptor affinity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzamide (e.g., replace methoxy with halogens or alkyl groups) and the tetrahydroisoquinoline core (e.g., vary methoxy positions).
- Binding Assays : Use radioligand displacement assays (e.g., sigma-1 receptor binding with [³H]-(+)-pentazocine) to compare affinity.
- Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict interactions with receptor binding pockets (e.g., sigma-1’s TM domains). Validate with mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Variability Analysis : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. Adjust for membrane permeability (e.g., PAMPA assay) and efflux transporters (e.g., P-gp inhibition studies).
- Meta-Analysis : Apply statistical tools (ANOVA with Tukey post-hoc) to identify outliers. Cross-reference with PubChem BioAssay data to contextualize findings .
Q. How can environmental fate and metabolic pathways be investigated for this compound?
- Methodological Answer :
- Environmental Persistence : Use OECD 307 guidelines to study aerobic biodegradation in soil/water systems. Quantify parent compound and metabolites via LC-MS/MS.
- Metabolic Profiling : Incubate with human liver microsomes (CYP450 enzymes) and analyze phase I/II metabolites. Use high-resolution mass spectrometry (HRMS) for structural elucidation .
Q. What advanced techniques validate target engagement in vivo?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
